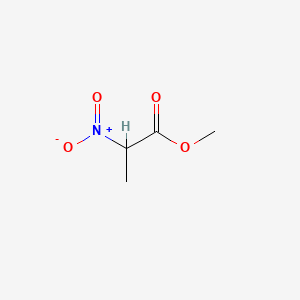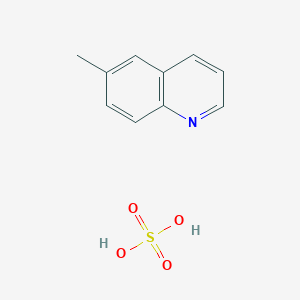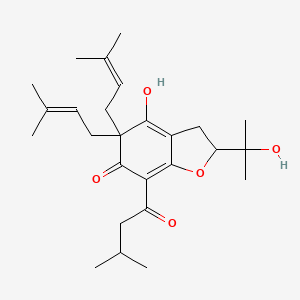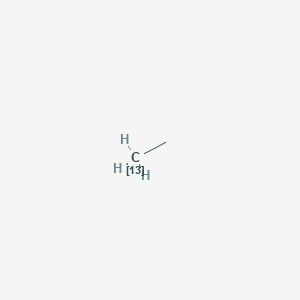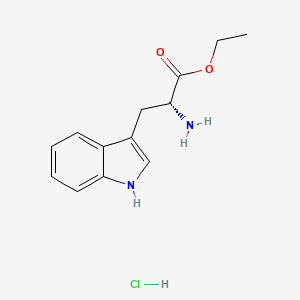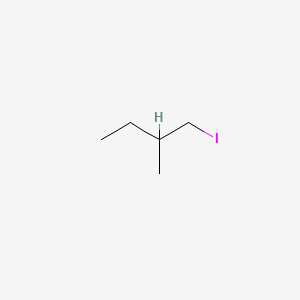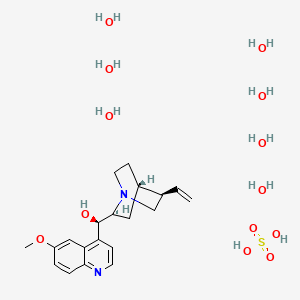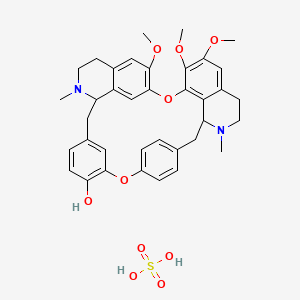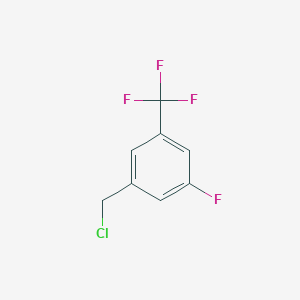
1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Descripción general
Descripción
The compound "1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene" is a halogenated aromatic molecule that contains both chloro and fluoro substituents on a benzene ring. This structure is significant in the field of organic chemistry due to its potential as a building block for further chemical synthesis and modifications. The presence of both chloro and fluoro groups can influence the reactivity and electronic properties of the molecule, making it a versatile intermediate for various chemical reactions.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, the electrochemical fluorination of benzenes containing trifluoromethyl groups has been shown to afford perfluorocyclohexane derivatives with good yields, as demonstrated in the electrochemical fluorination of trifluoromethyl-substituted benzenes . Additionally, the synthesis of polystannylated benzene derivatives followed by conversion with mercuric chloride can lead to chloromercurio benzene compounds . Although these methods do not directly describe the synthesis of "1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene," they provide insight into the types of reactions and conditions that could be employed for the synthesis of similar halogenated benzene compounds.
Molecular Structure Analysis
The molecular structure and conformation of halogenated benzene derivatives are crucial for understanding their chemical behavior. For example, the study of 1,3,5-tris(trifluoromethyl)benzene using gas-phase electron diffraction and quantum chemical calculations revealed that the structure of the carbon ring deviates from a regular hexagon due to the electronegative effect of the CF3 groups . This suggests that the introduction of chloro and fluoro substituents in "1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene" would similarly affect its molecular geometry and electronic distribution.
Chemical Reactions Analysis
Halogenated benzene derivatives are known to undergo various chemical reactions. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound with some structural similarity to the molecule of interest, has been used as a starting material for organometallic synthesis, leading to phenylmagnesium, phenyllithium, and phenylcopper intermediates . This indicates that "1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene" could also serve as a precursor for the formation of organometallic compounds. Furthermore, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has shown the potential for electrophilic aromatic substitution in halogenated benzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the substituents on the aromatic ring. For example, the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine derived from a trifluoromethyl-substituted benzene demonstrated excellent thermal stability and low moisture absorption . These properties are indicative of the potential behavior of "1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene" in various applications, particularly in the development of materials with specific thermal and hydrophobic characteristics.
Aplicaciones Científicas De Investigación
Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes
- This study discusses the selective iodination of benzene derivatives using a compound similar to 1-(chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene, emphasizing the introduction of iodine atoms at specific positions on the benzene ring (Stavber, Kralj, & Zupan, 2002).
Fluorination of 1,3-Bis-(trifluoromethyl)benzene
- This paper reports on the fluorination process of a compound structurally related to the subject chemical, producing lightly fluorinated aromatic products (Parsons, 1972).
Versatile Starting Material for Organometallic Synthesis
- 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to the one , has been used as a starting material for various synthetically useful reactions in organometallic synthesis (Porwisiak & Schlosser, 1996).
Photochemistry of Fluoro(trifluoromethyl)benzenes
- The fluorescence spectra and quenching of singlet state emission in fluoro(trifluoromethyl)benzenes, related to the subject compound, were studied, providing insights into their photochemical behavior (Al-ani, 1973).
Synthesis of Soluble Fluoro-polyimides
- Research on synthesizing soluble fluoro-polyimides using a fluorine-containing aromatic diamine related to 1-(chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene highlights the application in polymer science (Xie et al., 2001).
Nucleophilic Aromatic Substitution
- This study involves the nucleophilic aromatic substitution of a related fluoro compound, leading to novel benzenes with specific substitution patterns (Ajenjo et al., 2016).
Synthesis and Characterization of Hyperbranched Poly(arylene ether)s
- A related trifluoromethyl-activated trifluoro monomer was used to synthesize hyperbranched poly(arylene ether)s, demonstrating applications in advanced materials science (Banerjee et al., 2009).
Safety and Hazards
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethyl)benzyl chloride. For instance, PCBTF slowly degrades in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 67 days . Similar environmental interactions could potentially influence the behavior of 3-Fluoro-5-(trifluoromethyl)benzyl chloride.
Propiedades
IUPAC Name |
1-(chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZBMTCZGLEHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659328 | |
| Record name | 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
CAS RN |
634151-25-0 | |
| Record name | 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)
